An In-depth Technical Guide to 3,6-Difluorophthalic Anhydride: Structure, Properties, and Applications
An In-depth Technical Guide to 3,6-Difluorophthalic Anhydride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-difluorophthalic anhydride. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Chemical Structure and Identification
3,6-Difluorophthalic anhydride, with the chemical formula C₈H₂F₂O₃, is a fluorinated derivative of phthalic anhydride. The molecule consists of a benzene ring fused to a five-membered anhydride ring, with fluorine atoms substituted at the 3 and 6 positions of the aromatic ring.
Systematic Name: 4,7-Difluoro-2-benzofuran-1,3-dione
Chemical Structure:
Caption: Chemical structure of 3,6-Difluorophthalic anhydride.
Physicochemical Properties
3,6-Difluorophthalic anhydride is a white to off-white solid at room temperature. It is sensitive to moisture and should be stored in a dry, inert atmosphere. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 652-40-4 | |
| Molecular Formula | C₈H₂F₂O₃ | |
| Molecular Weight | 184.10 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 218-221 °C | |
| Boiling Point | 315.7 °C (Predicted) | |
| Density | 1.658 g/cm³ | |
| Solubility | Sparingly soluble in water. Soluble in acetonitrile and DMSO. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3,6-difluorophthalic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.8 | (t) | Aromatic C-H | |
| ¹⁹F NMR | ~ -115 | (m) | Aromatic C-F |
Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 3,6-difluorophthalic anhydride exhibits characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1850-1800 | Strong | Asymmetric C=O stretching (anhydride) |
| 1780-1740 | Strong | Symmetric C=O stretching (anhydride) |
| 1300-1200 | Strong | C-O-C stretching (anhydride) |
| 1200-1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3,6-difluorophthalic anhydride would be expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride ring. A common fragment for phthalate-containing structures is observed at m/z 121.0295, corresponding to the deprotonated benzoate ion.
Synthesis and Reactivity
Synthesis
A common synthetic route to phthalic anhydrides involves the dehydration of the corresponding phthalic acid. Therefore, 3,6-difluorophthalic anhydride can be prepared from 3,6-difluorophthalic acid. The diacid can be synthesized through the oxidation of 3,6-difluoro-o-xylene. The subsequent dehydration is typically achieved by heating with a dehydrating agent such as acetic anhydride.
Experimental Protocol: Dehydration of 3,6-Difluorophthalic Acid
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,6-difluorophthalic acid.
-
Add an excess of acetic anhydride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or other suitable methods).
-
Allow the reaction mixture to cool to room temperature.
-
The product, 3,6-difluorophthalic anhydride, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, dry ether to remove residual acetic acid and anhydride.
-
Dry the product under vacuum to obtain pure 3,6-difluorophthalic anhydride.
Caption: General workflow for the synthesis of 3,6-difluorophthalic anhydride.
Reactivity
The anhydride ring of 3,6-difluorophthalic anhydride is susceptible to nucleophilic attack. It readily reacts with amines, alcohols, and other nucleophiles to open the ring and form derivatives of 3,6-difluorophthalic acid. This reactivity is fundamental to its use in polymerization and as a building block in organic synthesis.
Applications
Polymer Chemistry
The primary application of 3,6-difluorophthalic anhydride is as a monomer in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts desirable properties such as increased thermal stability, improved solubility in organic solvents, lower dielectric constant, and enhanced optical transparency.
Experimental Protocol: Synthesis of a Polyimide from 3,6-Difluorophthalic Anhydride and an Aromatic Diamine
-
In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Slowly add a stoichiometric amount of 3,6-difluorophthalic anhydride to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization proceeds.
-
The poly(amic acid) solution can then be cast into a film or used for other applications.
-
Thermal or chemical imidization is then carried out to convert the poly(amic acid) to the final polyimide.
-
Thermal Imidization: The poly(amic acid) film is heated in a stepwise manner to temperatures typically ranging from 100 °C to 300 °C to drive off the solvent and facilitate cyclodehydration.
-
Chemical Imidization: A dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) is added to the poly(amic acid) solution at room temperature to effect the cyclization.
-
